molecular formula C5H12O3S B095264 sec-Butyl methanesulfonate CAS No. 16156-54-0

sec-Butyl methanesulfonate

Cat. No.: B095264
CAS No.: 16156-54-0
M. Wt: 152.21 g/mol
InChI Key: BQWQGEBNCNNFCI-UHFFFAOYSA-N
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Description

sec-Butyl methanesulfonate is an organic compound with the molecular formula C5H12O3S. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound is a sulfonate ester derived from methanesulfonic acid and sec-butanol. It is commonly used in various fields of research, including medical, environmental, and industrial research.

Preparation Methods

sec-Butyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with sec-butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion .

In industrial production, the process may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and controlled reaction environments helps in achieving a high-quality product .

Chemical Reactions Analysis

sec-Butyl methanesulfonate undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution Reactions: : This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile. Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and other nucleophilic agents. The major products formed from these reactions are sec-butyl derivatives .

  • Oxidation Reactions: : this compound can be oxidized to form sec-butyl sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation .

  • Reduction Reactions: : Although less common, this compound can undergo reduction reactions to form sec-butyl alcohol. This reaction requires strong reducing agents such as lithium aluminum hydride or sodium borohydride .

Scientific Research Applications

sec-Butyl methanesulfonate has a wide range of scientific research applications, including:

  • Biology: : In biological research, this compound is used to study the effects of alkylating agents on DNA and cellular processes. It has been shown to inhibit DNA synthesis and induce genotoxic effects in mammalian cells .

  • Medicine: : This compound is explored for its potential use in cancer research as an alkylating agent that can target rapidly dividing cells .

  • Industry: : this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sec-Butyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester undergoes fission of the alkyl-oxygen bond, leading to the formation of a reactive intermediate that can alkylate nucleophilic sites within the intracellular milieu . This alkylation can result in the inhibition of DNA synthesis and the induction of genotoxic effects, making it a valuable tool in cancer research and other biological studies .

Comparison with Similar Compounds

sec-Butyl methanesulfonate can be compared with other similar compounds such as:

  • Butyl methanesulfonate: : Similar to this compound, but with a different alkyl group structure. It is also used as an alkylating agent in various research applications .

  • Methyl methanesulfonate: : Another alkylating agent with a smaller alkyl group. It is commonly used in mutagenesis studies and has similar genotoxic effects .

  • Ethyl methanesulfonate: : This compound is used in genetic research to induce mutations and study DNA repair mechanisms .

This compound is unique due to its specific alkyl group, which can influence its reactivity and selectivity in various chemical and biological processes .

Properties

IUPAC Name

butan-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWQGEBNCNNFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923149
Record name 1-Methylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-54-0
Record name 1-Methylpropyl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1-methylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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